molecular formula C18H20N2O6S B3452501 methyl 2-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate

methyl 2-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate

Cat. No. B3452501
M. Wt: 392.4 g/mol
InChI Key: JSZKADWVQDWYQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate, also known as M-3-HOBn-Gly-OCH3, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of methyl 2-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate-OCH3 is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the progression of diseases.
Biochemical and Physiological Effects
This compound-OCH3 has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, induce apoptosis in cancer cells, and inhibit the growth of bacteria and fungi. In addition, it has been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 2-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate-OCH3 in lab experiments include its high purity, ease of synthesis, and potential applications in medicinal chemistry. However, its limitations include its relatively low solubility in water and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of methyl 2-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate-OCH3. These include further studies on its mechanism of action, optimization of its pharmacological properties, and development of novel drug formulations. In addition, its potential applications in the treatment of various diseases should be further explored.

Scientific Research Applications

Methyl 2-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate-OCH3 has been studied extensively for its potential applications in medicinal chemistry. It has shown promising results as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In addition, this compound-OCH3 has been studied for its antibacterial and antifungal properties.

properties

IUPAC Name

methyl 2-[[2-(3-methoxy-N-methylsulfonylanilino)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S/c1-25-14-8-6-7-13(11-14)20(27(3,23)24)12-17(21)19-16-10-5-4-9-15(16)18(22)26-2/h4-11H,12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZKADWVQDWYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N(CC(=O)NC2=CC=CC=C2C(=O)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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